molecular formula C13H17ClN2O3S B1270631 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide CAS No. 20491-97-8

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

Cat. No. B1270631
CAS RN: 20491-97-8
M. Wt: 316.8 g/mol
InChI Key: QHAJTECGVSGDCU-UHFFFAOYSA-N
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Description

“2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide” is a chemical compound with the CAS Number: 20491-97-8 . It has a molecular weight of 316.81 . The IUPAC name for this compound is 2-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide .


Molecular Structure Analysis

The InChI code for “2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide” is 1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a melting point of 90-92 degrees Celsius .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Potentials : Acetamide derivatives, including those with a structure similar to 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide, have been synthesized and evaluated for antibacterial potentials. These compounds, particularly those bearing the piperidine moiety, have shown moderate antibacterial activity, especially against Gram-negative strains (Iqbal et al., 2017).

Enzyme Inhibition

  • Enzyme Inhibitory Activities : Derivatives of acetamides with piperidine structures have been evaluated for their enzyme inhibitory activities, particularly against acetylcholinesterase and butyrylcholinesterase, displaying promising results (Khalid et al., 2014).

Cancer Research

  • Potential Anticancer Applications : Certain acetamide derivatives have been studied for their potential anticancer effects. These compounds, including those with a piperidine base, have shown varying degrees of cytotoxicity against cancer cell lines, highlighting their potential as novel therapeutic agents (Eldeeb et al., 2022).

Molecular Structure and Drug Design

  • Structural Analysis for Drug Design : The crystal structures of related acetamide compounds have been analyzed, providing valuable insights for drug design and understanding the molecular interactions critical for their biological activities (Obaleye et al., 2008).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAJTECGVSGDCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360675
Record name 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

CAS RN

20491-97-8
Record name 2-Chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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